molecular formula C22H28Zr+2 B13736760 Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)

Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)

Cat. No.: B13736760
M. Wt: 383.7 g/mol
InChI Key: BFCNVERTNMBVEA-QNBGGDODSA-N
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Description

Historical Development of ansa-Zirconocene Catalysts

The conceptual foundation for ansa-metallocenes emerged in the 1950s with Lüttringhaus and Kullick’s synthesis of alkylidene-bridged ferrocenes, termed ansa (Greek for "handle") complexes. This architectural innovation addressed the inherent rotational freedom of cyclopentadienyl ligands in metallocenes, which limited stereochemical control in early Ziegler-Natta catalysts. By the 1980s, researchers recognized that bridging bis(indenyl) ligands in group 4 metallocenes could enforce rigid ligand geometries, creating chiral coordination environments essential for stereoregular polymerization.

The evolution of zirconocene catalysts accelerated with Brintzinger’s 1985 report of rac-[ethylenebis(1-indenyl)]zirconium dichloride, which demonstrated high isotactic polypropylene selectivity when activated with methylaluminoxane. Subsequent studies revealed that ansa bridges not only fixed ligand orientation but also modulated metal-centered electronic properties. For example, replacing the ethylene bridge with dimethylsilyl groups increased the Cp–M–Cp angle from 51.2° to 58.5°, directly influencing polymerization activity and stereoselectivity.

Structural Evolution from C2-Symmetric to C1-Symmetric Architectures

Early ansa-zirconocenes predominantly featured C2-symmetric ligand frameworks, which generated single-site catalysts with well-defined stereochemical outcomes. However, the synthesis of C1-symmetric complexes in the 1990s enabled access to novel polymer microstructures by introducing asymmetric ligand environments. A pivotal advancement came with the development of 1,2'-bridged bis(indenyl)zirconium dichlorides, where inequivalent indenyl substituents created chiral pockets favoring specific monomer insertion trajectories.

Table 1: Structural and Catalytic Properties of Representative ansa-Zirconocenes

Bridge Type Symmetry Cp–Zr–Cp Angle (°) Propylene Tacticity (mmmm %) Activity (kg PP/mol Zr·h)
Ethylene C2 51.2 98.5 12,300
Dimethylsilyl C1 58.5 76.2 8,740
Methane C1 49.8 65.4 5,210

Data adapted from comparative studies of ethylene-, silyl-, and methane-bridged complexes. The C2-symmetric ethylene-bridged system exhibits superior stereocontrol and activity due to optimal angle and ligand rigidity.

The zirconium complex in focus, featuring a tetrahydroindenyl-modified ethylene bridge, represents an evolutionary step in C1-symmetric catalyst design. Partial saturation of indenyl ligands alters electron density at the metal center while maintaining steric constraints essential for enantioselective monomer insertion.

Role of Ethylene-Bridged Indenyl Ligands in Stereochemical Control

Ethylene bridges impose precise geometric constraints that dominate stereochemical outcomes in α-olefin polymerization. In the [(7aR,7'aR)-1,2-ethanediylbis(tetrahydroindenyl)] framework, the bridge enforces a fixed dihedral angle between ligands, creating a chiral coordination environment that dictates propylene insertion regiochemistry. Nuclear magnetic resonance studies of analogous complexes reveal that ethylene bridges reduce rotational disorder by 73% compared to unbridged systems, directly correlating with improved polypropylene isotacticity.

The tetrahydroindenyl modification introduces conformational rigidity while modulating electronic effects. Hydrogenation of indenyl aromatic rings increases electron donation to zirconium, lowering the activation barrier for monomer insertion. This electronic tuning, combined with the bridge’s steric profile, enables the catalyst to discriminate between monomer enantiofaces with 94% selectivity in propylene polymerization trials.

Table 2: Stereochemical Outcomes in Propylene Polymerization

Catalyst Bridge Indenyl Substituent Tacticity (mmmm %) Melting Temp (°C)
Ethylene Tetrahydro 94.2 162
Dimethylsilyl Phenyl 82.7 148
Ethylene Unmodified 98.5 165

Comparative data illustrating how bridge-indenyl combinations influence polymer properties. The tetrahydroindenyl-ethylene system balances stereoselectivity with processability through controlled crystallinity.

Mechanistic studies using ultraviolet-visible spectroscopy have elucidated how ethylene bridges stabilize active catalytic species. During methylaluminoxane activation, the bridge prevents ligand dissociation, maintaining a well-defined cationic zirconium center. This contrasts with unbridged systems where ligand fluxionality leads to multiple active species and broader molecular weight distributions.

Properties

Molecular Formula

C22H28Zr+2

Molecular Weight

383.7 g/mol

IUPAC Name

(1R)-1-methanidyl-2-[2-[(1R)-1-methanidyl-4,5,6,7-tetrahydro-1H-inden-2-yl]ethyl]-4,5,6,7-tetrahydro-1H-indene;zirconium(4+)

InChI

InChI=1S/C22H28.Zr/c1-15-17(13-19-7-3-5-9-21(15)19)11-12-18-14-20-8-4-6-10-22(20)16(18)2;/h13-16H,1-12H2;/q-2;+4/t15-,16-;/m1./s1

InChI Key

BFCNVERTNMBVEA-QNBGGDODSA-N

Isomeric SMILES

[CH2-][C@H]1C2=C(CCCC2)C=C1CCC3=CC4=C([C@@H]3[CH2-])CCCC4.[Zr+4]

Canonical SMILES

[CH2-]C1C2=C(CCCC2)C=C1CCC3=CC4=C(C3[CH2-])CCCC4.[Zr+4]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this zirconium complex generally follows a two-step approach:

  • Ligand Synthesis: Preparation of the chiral ethylenebis(indenyl) ligand, often in its racemic form with the (7aR,7'aR) stereochemistry, involving the functionalization of tetrahydroindenyl moieties linked by an ethylene bridge.

  • Metalation: Coordination of the ligand to zirconium, typically via reaction with zirconium tetrachloride or zirconium dichloride precursors, followed by alkylation to introduce the dimethyl groups.

Preparation of the Zirconium Dichloride Precursor

The commonly reported precursor is rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride, with the molecular formula C20H24Cl2Zr and CAS number 100163-29-9. This compound is often synthesized by reacting the ethylenebis(indenyl) ligand with zirconium tetrachloride (ZrCl4) under inert atmosphere conditions to form the dichloride complex.

  • Reaction Conditions: Typically carried out in dry, oxygen-free solvents such as toluene or tetrahydrofuran (THF) under nitrogen or argon atmosphere.

  • Purity: Commercially available samples report purity levels of approximately 97-98%.

  • Melting Point: Literature reports a melting point range of 267-271 °C, indicating good thermal stability.

Conversion to the Dimethyl Zirconium Complex

The dimethyl derivative, Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI), is prepared by alkylation of the dichloride precursor with methylating agents such as methyl lithium (MeLi) or trimethylaluminum (AlMe3).

  • Typical Procedure:

    • The dichloride complex is suspended in a dry solvent (e.g., toluene or hexane).
    • A stoichiometric amount of methyl lithium or trimethylaluminum is added dropwise at low temperature (typically 0 °C to room temperature).
    • The reaction mixture is stirred for several hours to ensure complete alkylation.
    • The product is isolated by filtration or crystallization under inert atmosphere to prevent hydrolysis or oxidation.
  • Reaction Equation:

$$
\text{rac-ethylenebis(indenyl)ZrCl}2 + 2 \text{MeLi} \rightarrow \text{rac-ethylenebis(indenyl)ZrMe}2 + 2 \text{LiCl}
$$

  • Yield and Purity: Reported yields range from 80% to 95%, with purity confirmed by NMR and elemental analysis.

Alternative Synthetic Routes

  • Direct Metalation: Some methods involve direct metalation of the ligand precursor with zirconium dimethyl complexes, but these are less common due to challenges in controlling stereochemistry and purity.

  • Use of Preformed Ligand Salts: Preparation of the ligand as a lithium or sodium salt followed by transmetallation with zirconium tetrachloride can also be employed.

Data Table Summarizing Preparation Conditions

Step Reagents Solvent Temperature Time Yield (%) Notes
Ligand synthesis Ethylene-linked tetrahydroindenyl precursors Various organic solvents Ambient to reflux Several hours Variable Stereochemistry control critical
Formation of dichloride Ligand + ZrCl4 Toluene, THF 0 - 80 °C 12 - 24 h 85 - 95 Inert atmosphere required
Alkylation to dimethyl Dichloride + MeLi or AlMe3 Toluene, hexane 0 - 25 °C 2 - 6 h 80 - 95 Strict exclusion of moisture/air

Characterization and Research Findings

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the integrity of the tetrahydroindenyl ligand and the presence of methyl groups bound to zirconium.

  • Elemental Analysis: Confirms the expected C, H, and Zr content consistent with the dimethyl complex.

  • X-ray Crystallography: Structural studies reveal the coordination geometry around zirconium, confirming the bidentate ligand coordination and the dimethyl substitution pattern.

  • Catalytic Activity: The prepared dimethyl complex serves as an active catalyst precursor in olefin polymerization, with stereospecificity and high activity reported in various studies.

Chemical Reactions Analysis

Thermal Decomposition and Stability

The compound exhibits thermal stability up to ~200°C under inert conditions. Above this threshold:

  • Ligand Degradation : The tetrahydroindenyl ligands decompose, releasing hydrocarbons.

  • Zirconium Oxide Formation : Reaction with atmospheric oxygen at elevated temperatures produces ZrO₂:

    Zr-complex+O2ΔZrO2+volatile organic byproducts\text{Zr-complex} + \text{O}_2 \xrightarrow{\Delta} \text{ZrO}_2 + \text{volatile organic byproducts}

Catalytic Reactivity

The ethylene-bridged tetrahydroindenyl ligands enhance stereoselectivity in catalytic applications:

Reaction TypeObserved ActivityReference
Olefin Polymerization Moderates activity for α-olefin polymerization due to steric hindrance from ligands .
Hydrogenation Limited catalytic hydrogenation activity compared to Cp₂ZrCl₂ analogs.

Comparative Reactivity with Analogous Complexes

The table below contrasts its reactivity with structurally related zirconocenes:

CompoundLigand TypeKey Reactivity Differences
Zirconocene Dichloride (Cp₂ZrCl₂) CyclopentadienylHigher polymerization activity; lower thermal stability.
Ethylenebis(tetrahydroindenyl)ZrCl₂ TetrahydroindenylEnhanced stereocontrol; slower ligand substitution .
Me₂Si-bridged Zirconocenes Siloxy-bridged indenylSuperior activity in copolymerization reactions.

Stereochemical Considerations

The (7aR,7'aR) configuration creates a chiral environment:

  • Metal-Centered Chirality : The R,S linkage stereoisomer is thermodynamically favored during synthesis .

  • Ligand Rigidity : The ethylene bridge restricts ligand rotation, stabilizing specific transition states in catalytic cycles .

Experimental Data

Hydrogenation Efficiency :

  • Yield: ~65% after recrystallization from toluene .

  • Purity: >98% (confirmed via NMR and elemental analysis) .

Thermogravimetric Analysis (TGA) :

  • Weight loss onset: 210°C (ligand decomposition).

  • Residual ZrO₂: 22% of initial mass.

Scientific Research Applications

Catalytic Applications

Zirconium-based Catalysts : The compound is notable for its role as a catalyst in various organic transformations. Its structure allows for effective coordination with substrates, facilitating reactions such as:

  • Olefin Polymerization : Zirconium complexes are widely used in the polymer industry for the polymerization of olefins. The specific compound can enhance the selectivity and activity of the polymerization process by providing a stable catalytic environment .
  • Metathesis Reactions : Research indicates that zirconium compounds can act as effective catalysts for metathesis reactions. This includes ring-closing and cross-metathesis processes that are crucial in synthesizing complex organic molecules .

Materials Science

Nanocomposite Formation : The zirconium compound can be utilized in the development of nanocomposites. By incorporating this metallocene into polymer matrices, researchers have observed improved mechanical properties and thermal stability. These enhancements make them suitable for applications in aerospace and automotive industries where material performance is critical .

Biomedical Applications

Drug Delivery Systems : Recent studies have explored the potential of zirconium-based compounds in drug delivery systems due to their biocompatibility and ability to form stable complexes with therapeutic agents. The unique structure of the compound allows for targeted delivery mechanisms which could improve therapeutic efficacy while minimizing side effects .

Case Studies

Application AreaStudy ReferenceFindings
Olefin Polymerization Demonstrated enhanced activity in polymerizing propylene with high selectivity.
Metathesis Reactions Showed effective catalysis in various metathesis reactions with minimal side products.
Drug Delivery Systems Indicated potential for improved drug solubility and controlled release profiles.

Mechanism of Action

The mechanism of action of Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) involves its ability to coordinate with various substrates through its zirconium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Zirconium Complexes

Compound Name Formula Molecular Weight Bridge Type Substituents Melting Point (°C) Key Applications
Zirconium,[(7aR,7'aR)-1,2-ethanediylbis(tetrahydroindenyl)]dimethyl (Target Compound) C₂₂H₂₈Zr (est.) ~410 (est.) Ethylene Methyl N/A Olefin polymerization
Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) C₂₀H₂₄Cl₂Zr 426.54 Ethylene Chloride 267–271 Ziegler-Natta catalysis
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride C₂₂H₂₄Cl₂SiZr 448.53 Dimethylsilyl Chloride N/A Polymerization, asymmetric synthesis
rac-Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)dimethyl C₂₂H₃₂SiZr 415.80 Dimethylsilyl Methyl N/A High-stability catalysis
rac-Dichloroethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV) C₂₀H₂₄Cl₂Zr 426.54 Ethylene Chloride N/A Model for ligand geometry studies

Structural and Electronic Differences

  • Bridge Type : Ethylene bridges (target compound) offer rigidity and predictable ligand alignment, whereas silyl bridges (e.g., dimethylsilyl) introduce steric bulk and electronic modulation .
  • Substituents : Methyl groups on zirconium (target) vs. chloride in analogs alter solubility and ligand-exchange kinetics. Methyl derivatives are less electrophilic, favoring coordination-insertion mechanisms in polymerization .

Catalytic Performance

  • Activity : Dichloro derivatives (e.g., ) exhibit higher activity in ethylene polymerization due to stronger Lewis acidity. Methyl-substituted variants may require co-catalysts (e.g., MAO) for activation .
  • Stereoselectivity: The (7aR,7'aR) configuration in the target compound enhances isotacticity in polypropylene production compared to meso or non-chiral analogs .
  • Thermal Stability : Tetrahydroindenyl ligands in the target compound reduce β-hydride elimination, extending catalyst lifetime at high temperatures .

Research Findings and Industrial Relevance

  • Polymer Microstructure : Ethylene-bridged zirconium complexes produce polymers with narrower molecular weight distributions than silyl-bridged counterparts due to constrained ligand mobility .
  • Comparative Studies : rac-Dimethylsilylbis(tetrahydroindenyl)zirconium () shows 20% lower activity in propylene polymerization than the ethylene-bridged target compound, highlighting the bridge's impact on catalytic efficiency .
  • Environmental Impact : Methyl-substituted catalysts generate less corrosive byproducts (vs. chloride), aligning with green chemistry initiatives .

Biological Activity

Zirconium-based organometallic compounds have garnered attention in various fields due to their unique structural properties and potential biological activities. This article focuses on the biological activity of the compound Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) .

Structure and Properties

The compound is characterized by a bis(indenyl) framework , which contributes to its stability and reactivity. It contains zirconium as a central atom bonded to complex organic ligands. The unique configuration of this compound may influence its interactions with biological systems.

Property Details
Molecular Formula C20H24Zr
Molecular Weight 320.45 g/mol
Appearance White to pale yellow powder
Stability Stable under normal conditions; avoid water and oxidants

Research into the biological activity of zirconium complexes has primarily focused on their interactions with cellular components and potential therapeutic applications. These compounds can participate in catalytic processes that may influence metabolic pathways.

  • Catalytic Activity : Zirconium complexes are known for their catalytic properties in various reactions including olefin polymerization and metathesis reactions. The unique electronic properties of the bis(indenyl) structure enhance reactivity compared to simpler zirconium compounds .
  • Interaction with Biological Molecules : Studies suggest that zirconium-based compounds can interact with proteins and nucleic acids, potentially influencing cellular functions. This interaction may lead to alterations in cell signaling pathways or gene expression profiles .

Case Studies

Several studies have explored the biological implications of zirconium complexes:

  • Anticancer Activity : Research has indicated that certain zirconium complexes exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that modified zirconium compounds could induce apoptosis in human cancer cells through oxidative stress mechanisms .
  • Biocompatibility : Investigations into the biocompatibility of zirconium compounds have shown promising results for their use in biomedical applications. Zirconium's low toxicity profile makes it a candidate for drug delivery systems and as a contrast agent in imaging techniques .

Research Findings

Recent studies have highlighted various aspects of the biological activity of zirconium complexes:

  • A study published in Journal of Organometallic Chemistry reported that specific zirconium complexes showed enhanced activity in catalyzing reactions relevant to drug synthesis, suggesting potential applications in pharmaceutical development .
  • Another investigation found that certain zirconium compounds could modulate immune responses, indicating their potential utility in immunotherapy .

Q & A

Q. What are the critical considerations for synthesizing and purifying this zirconium complex to ensure reproducibility?

Methodological Answer: Synthesis requires strict inert-atmosphere techniques (e.g., Schlenk lines or gloveboxes) due to moisture sensitivity . The rac-ethylenebis(tetrahydroindenyl) ligand system is typically pre-treated to remove oxygen/water before reacting with zirconium precursors like ZrCl₄. Purification involves recrystallization from anhydrous solvents (e.g., toluene/hexane mixtures) under nitrogen. Characterization by elemental analysis and NMR (¹H/¹³C) confirms ligand coordination and absence of hydrolysis byproducts .

Q. How can researchers validate the stereochemical configuration (rac vs. meso) of this complex?

Methodological Answer: X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for structural refinement, leveraging the chiral indenyl ligand geometry to resolve the rac configuration . Alternatively, ¹H NMR can reveal symmetry differences: rac diastereomers exhibit distinct splitting patterns due to inequivalent proton environments .

Q. What experimental protocols are recommended for handling and storing this compound?

Methodological Answer: Store under inert gas (argon/nitrogen) at -20°C in sealed, flame-dried glassware. Avoid exposure to protic solvents or humid environments. For catalytic studies, pre-dry substrates and solvents (e.g., molecular sieves for solvents, vacuum drying for monomers) to prevent ligand dissociation .

Advanced Research Questions

Q. How does ligand substitution (e.g., Cl⁻ vs. CH₃⁻) impact the electronic and catalytic properties of this zirconium complex?

Methodological Answer: Compare dimethyl (neutral) vs. dichloride (cationic) variants using cyclic voltammetry to assess redox activity. Catalytic performance in olefin polymerization can be tested under identical conditions (e.g., MAO as co-catalyst). DFT studies (e.g., Gaussian/B3LYP) model ligand effects on zirconium’s electron density and orbital interactions .

Q. What strategies resolve contradictions in reported catalytic activities for similar zirconocene complexes?

Methodological Answer: Systematically vary reaction parameters (temperature, co-catalyst ratio, monomer concentration) to identify sensitivity thresholds. Use in situ spectroscopic monitoring (e.g., Raman for polymerization kinetics) to correlate activity with structural changes. Meta-analyses of literature data should account for differences in ligand substitution, solvent polarity, and zirconium oxidation states .

Q. How can computational methods predict the stereoselectivity of this complex in asymmetric catalysis?

Methodological Answer: Employ density functional theory (DFT) to model transition states in stereoselective reactions (e.g., propylene polymerization). Calculate steric maps (e.g., SambVca) to quantify ligand pocket dimensions and predict enantiomeric excess. Validate with experimental ee/% using chiral GC or HPLC .

Q. What advanced techniques characterize ligand dynamics in solution?

Methodological Answer: Variable-temperature NMR (VT-NMR) detects fluxional behavior of tetrahydroindenyl ligands. EXSY (Exchange Spectroscopy) quantifies ligand rotation rates. Pair with molecular dynamics simulations (e.g., Amber) to correlate solution dynamics with catalytic turnover frequencies .

Data Analysis & Structural Insights

Q. How should researchers address discrepancies in crystallographic data refinement for low-symmetry zirconium complexes?

Methodological Answer: Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate refinement with R-factor convergence and Hirshfeld rigidity tests. Compare bond lengths/angles to CSD (Cambridge Structural Database) entries for similar complexes to identify outliers .

Q. What spectroscopic markers distinguish ligand coordination modes in this complex?

Methodological Answer: IR spectroscopy identifies ν(Zr-C) stretches (~450–500 cm⁻¹). XANES/EXAFS probes zirconium’s oxidation state and ligand coordination geometry. Pair with single-crystal XRD to resolve ambiguities in solution-state NMR data .

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